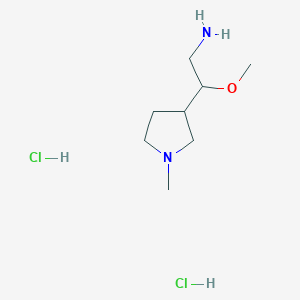![molecular formula C28H18O4S B2586431 1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione CAS No. 47732-51-4](/img/structure/B2586431.png)
1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione is a complex organic compound with a molecular formula of C31H23NO4S. It is commonly known as PPS, which stands for Phenylsulfanyl Phenyl Acetone. PPS is a synthetic compound, and it has been widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of PPS is complex and not fully understood. It is thought to act by modulating the activity of ion channels, particularly the voltage-gated sodium channels. PPS has been shown to inhibit the activity of these channels, leading to a decrease in the release of neurotransmitters and a reduction in pain and inflammation. Additionally, PPS has been shown to affect the activity of other ion channels, including the calcium and potassium channels, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
PPS has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. Additionally, PPS has been shown to affect the activity of ion channels, particularly the voltage-gated sodium channels, which may contribute to its analgesic and anti-inflammatory effects. PPS has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
PPS has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily obtained in large quantities and with high purity. Additionally, PPS has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of PPS in lab experiments. It is a complex compound, and its synthesis requires a high level of expertise and attention to detail. Additionally, PPS has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for the study of PPS. One area of research is the development of new drugs based on the properties of PPS. For example, PPS has been shown to possess analgesic and anti-inflammatory properties, so it may be a promising candidate for the development of new painkillers and anti-inflammatory drugs. Another area of research is the study of the mechanism of action of PPS. While some aspects of its mechanism of action are well understood, there is still much to learn about how PPS affects ion channels and other cellular processes. Finally, further research is needed to understand the effects of PPS on living organisms, particularly in vivo studies to determine its safety and efficacy.
Synthesemethoden
PPS is synthesized through a multi-step process, which involves the reaction between 2-bromo-1-(4-phenylsulfanylphenyl)ethanone and 2-phenylacetophenone in the presence of a base. The resulting product is then subjected to further reactions, including reduction, hydrolysis, and crystallization, to obtain the final product, PPS. The synthesis of PPS is a complex process, and it requires careful attention to detail to ensure the purity and quality of the product.
Wissenschaftliche Forschungsanwendungen
PPS has been widely used in scientific research for its unique properties. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties, making it a promising candidate for the development of new drugs. PPS has also been used in the study of the central nervous system, where it has been shown to modulate the release of neurotransmitters and affect the activity of ion channels. Additionally, PPS has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4S/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTOHEVBXVNLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2586350.png)


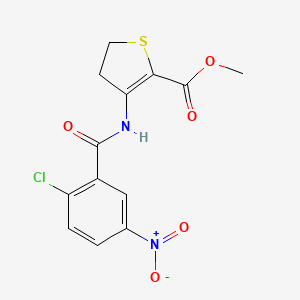



![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
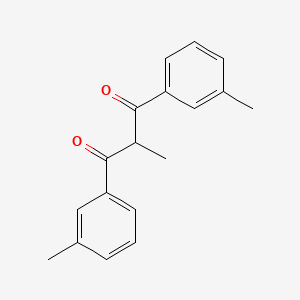

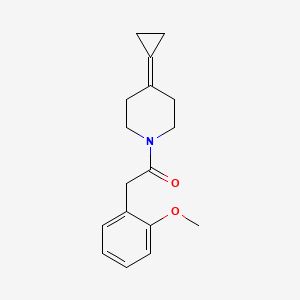
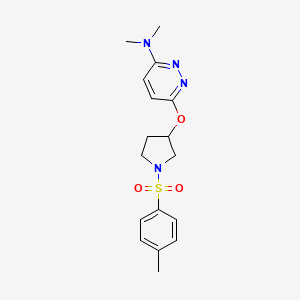
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)
